2-(iodomethyl)-2-methyl-1,4-oxathiane
Description
2-(Iodomethyl)-2-methyl-1,4-oxathiane is a heterocyclic compound featuring a six-membered oxathiane ring (containing oxygen and sulfur atoms) with methyl and iodomethyl substituents at the 2-position.
Properties
CAS No. |
2418733-64-7 |
|---|---|
Molecular Formula |
C6H11IOS |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-2-methyl-1,4-oxathiane typically involves the reaction of 2-methyl-1,4-oxathiane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the substitution of the hydrogen atom on the oxathiane ring with an iodomethyl group .
Industrial Production Methods
Industrial production of 2-(iodomethyl)-2-methyl-1,4-oxathiane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-methyl-1,4-oxathiane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles like azides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sodium azide, primary amines, and thiols are used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Azides, amines, and thiols derivatives.
Scientific Research Applications
2-(Iodomethyl)-2-methyl-1,4-oxathiane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-2-methyl-1,4-oxathiane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack . The compound can also participate in oxidation and reduction reactions, contributing to its versatility in chemical transformations.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 2-(iodomethyl)-2-methyl-1,4-oxathiane and related compounds:
Key Observations:
- Iodine Influence: The iodomethyl group significantly increases molecular weight (~246 vs. 118 g/mol for 2-methyl-1,4-oxathiane), which may affect solubility and diffusion properties.
- Reactivity : The iodine atom serves as a superior leaving group compared to methyl or chloro substituents, making the compound more reactive in nucleophilic substitution (e.g., SN2 reactions). This contrasts with 2-methyl-1,4-oxathiane 4,4-dioxide, where sulfone groups stabilize the structure .
Industrial and Research Relevance
- Material Science : The compound’s reactivity could be leveraged in polymer cross-linking or as a building block for sulfur-rich materials, contrasting with the more inert dioxide derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
